molecular formula C14H21N3O B7875198 5-amino-2-methyl-N-(1-methylpiperidin-4-yl)benzamide

5-amino-2-methyl-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B7875198
M. Wt: 247.34 g/mol
InChI Key: AYBUMGHMDPMHDK-UHFFFAOYSA-N
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Description

5-amino-2-methyl-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with an amino group at the 5-position, a methyl group at the 2-position, and a N-(1-methylpiperidin-4-yl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-methyl-N-(1-methylpiperidin-4-yl)benzamide typically involves multiple steps. One common route starts with the nitration of 2-methylbenzoic acid to introduce a nitro group at the 5-position. This is followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The resulting 5-amino-2-methylbenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. Finally, the acid chloride is reacted with 1-methylpiperidin-4-amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-methyl-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.

    Reduction: The compound can be reduced to its corresponding amine derivatives.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: 5-nitro-2-methyl-N-(1-methylpiperidin-4-yl)benzamide.

    Reduction: 5-amino-2-methyl-N-(1-methylpiperidin-4-yl)benzylamine.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

5-amino-2-methyl-N-(1-methylpiperidin-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-2-methyl-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide: Similar structure with a chloro group instead of a methyl group.

    5-amino-2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide: Similar structure with a chloro group at the 2-position.

Uniqueness

5-amino-2-methyl-N-(1-methylpiperidin-4-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the amino group at the 5-position and the N-(1-methylpiperidin-4-yl) group provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

5-amino-2-methyl-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-10-3-4-11(15)9-13(10)14(18)16-12-5-7-17(2)8-6-12/h3-4,9,12H,5-8,15H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBUMGHMDPMHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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